Benzenediazonium, 5-chloro-2-methoxy-

Description

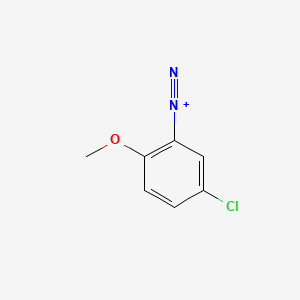

Benzenediazonium, 5-chloro-2-methoxy-, commonly known as Fast Red RC salt (CAS: 93-34-5), is a diazonium salt with the molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol . It exists as a chloride salt and is often stabilized in complexes with zinc chloride (e.g., C₇H₆Cl₄N₂OZn) for industrial applications . This compound is widely used as a diazo precursor in dye manufacturing, particularly for producing azo dyes with high lightfastness. Its structure features a diazonium group (-N₂⁺) at position 1, a chlorine substituent at position 5, and a methoxy group (-OCH₃) at position 2 on the benzene ring (Figure 1) .

Structure

2D Structure

Properties

IUPAC Name |

5-chloro-2-methoxybenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN2O/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4H,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBQZZUDIGHCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN2O+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067497 | |

| Record name | Benzenediazonium, 5-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29684-42-2 | |

| Record name | 5-Chloro-2-methoxybenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29684-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 5-chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029684422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 5-chloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 5-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methoxybenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation: 5-Chloro-2-methoxyaniline

The precursor amine, 5-chloro-2-methoxyaniline, can be synthesized via methylation and chlorination steps starting from 5-chlorosalicylic acid derivatives. According to a patent process:

- Methylation of 5-chlorosalicylic acid or its ester using dimethyl sulfate in the presence of sodium hydroxide in acetone yields methyl 5-chloro-2-methoxybenzoate with good yields (~66%).

- Aminolysis of this ester with phenethylamine produces N-phenethyl-5-chloro-2-methoxybenzamide.

- Subsequent chlorosulfonation and aminolysis steps lead to sulfonamide derivatives, which can be further transformed into the amine precursor by reduction or other functional group modifications.

Table 1: Key Reaction Conditions for Methylation Step

| Reagent/Condition | Quantity/Details | Outcome |

|---|---|---|

| Methyl 5-chlorosalicylate | 500 g | Starting ester |

| Dimethyl sulfate | 335 g + 168 g (two portions) | Methylating agent |

| Sodium hydroxide (2N) | 1650 ml + 825 ml (two portions) | Base for methylation |

| Solvent | Acetone (2750 ml) | Medium for reaction |

| Temperature | Reflux for 45 min | Reaction condition |

| Yield | 66% | Methyl 5-chloro-2-methoxybenzoate obtained |

Diazotization of 5-Chloro-2-methoxyaniline

The classical diazotization procedure for preparing the diazonium salt involves:

- Dissolving 5-chloro-2-methoxyaniline in dilute hydrochloric acid at 0–5 °C.

- Adding a cold aqueous solution of sodium nitrite slowly to generate nitrous acid in situ.

- Formation of the diazonium chloride salt, which is isolated by filtration or precipitation.

This step must be carefully controlled to prevent decomposition or side reactions due to the instability of diazonium salts.

Isolation and Purification

- The diazonium salt is typically isolated as a crystalline solid.

- It is often handled at low temperatures to maintain stability.

- Purification may involve recrystallization from cold solvents such as ethanol-water mixtures.

Reaction Scheme Summary

| Step | Reaction Type | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1. Methylation | Electrophilic methylation | 5-chlorosalicylic acid + dimethyl sulfate + NaOH | Methyl 5-chloro-2-methoxybenzoate |

| 2. Aminolysis | Nucleophilic substitution | Methyl ester + phenethylamine | N-phenethyl-5-chloro-2-methoxybenzamide |

| 3. Diazotization | Diazotization | 5-chloro-2-methoxyaniline + NaNO2 + HCl (0–5 °C) | 5-chloro-2-methoxybenzenediazonium chloride |

Analytical and Research Data Supporting Preparation

- Yield: The methylation step yields approximately 66% of the methylated ester intermediate.

- Purity: Recrystallization and controlled temperature handling ensure high purity of the diazonium salt.

- Physical Properties: The diazonium salt has a molecular weight of 205.04 g/mol and exhibits typical diazonium salt behavior, including sensitivity to temperature and light.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 5-chloro-2-methoxy-, undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other substituents such as hydroxyl, halogens, or other nucleophiles.

Coupling Reactions: The diazonium compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen bridge between two aromatic rings.

Common Reagents and Conditions

Substitution by Hydroxyl Group: Warming the diazonium salt in water.

Substitution by Iodine: Adding potassium iodide solution to the diazonium salt in the cold.

Coupling with Phenol: Dissolving phenol in sodium hydroxide solution, cooling the solution, and adding the diazonium salt.

Major Products

Phenol: Formed by substitution of the diazonium group with a hydroxyl group.

Iodobenzene: Formed by substitution with iodine.

Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.

Scientific Research Applications

Synthetic Organic Chemistry

Benzenediazonium compounds are widely utilized in organic synthesis due to their ability to participate in electrophilic aromatic substitution reactions. The following are notable applications:

- Diazo Coupling Reactions : This compound can be used to form azo dyes through diazo coupling reactions with activated aromatic compounds. Azo dyes are significant in the textile industry and for biological staining purposes.

- Synthesis of Heterocycles : Benzenediazonium, 5-chloro-2-methoxy- can serve as a precursor for synthesizing various heterocyclic compounds. For instance, it can be utilized to create substituted pyridines or quinolines, which have applications in pharmaceuticals and agrochemicals.

Analytical Techniques

The compound has been employed in various analytical methodologies:

- High-Performance Liquid Chromatography (HPLC) : Benzenediazonium, 5-chloro-2-methoxy- can be effectively separated using reverse-phase HPLC techniques. A study reported that using a Newcrom R1 column with a mobile phase of acetonitrile and water allows for the efficient analysis and purification of this compound, making it suitable for pharmacokinetic studies and impurity isolation .

- Mass Spectrometry : The compound's compatibility with mass spectrometry enhances its utility in identifying and quantifying organic compounds in complex mixtures. The method allows researchers to trace the compound's behavior in biological systems or during chemical reactions.

Pharmaceutical Applications

Research indicates potential therapeutic applications for benzenediazonium derivatives:

- Biased Agonists : Studies have explored the use of benzenediazonium derivatives as selective agonists for serotonin receptors (5-HT2A). These compounds could provide insights into developing drugs with improved efficacy and safety profiles by selectively activating specific receptor pathways .

- Antimicrobial Activity : Some derivatives of benzenediazonium have shown promising antibacterial and antifungal activities. For example, compounds synthesized from related structures exhibited significant zones of inhibition against pathogens like Pseudomonas aeruginosa and Aspergillus fumigatus, indicating their potential as antimicrobial agents .

Case Study 1: Synthesis of Azo Dyes

A series of azo dyes were synthesized using benzenediazonium, 5-chloro-2-methoxy-, demonstrating its effectiveness in producing vibrant colors suitable for textile applications. The reaction conditions were optimized to improve yield and purity.

Case Study 2: Pharmacological Investigation

In a research study focused on serotonin receptor activity, derivatives of benzenediazonium were synthesized and tested for their agonistic effects on the 5-HT2A receptor. Results indicated that certain modifications enhanced selectivity and potency, paving the way for future drug development .

Mechanism of Action

The mechanism of action of benzenediazonium, 5-chloro-2-methoxy-, involves its reactivity as a diazonium compound. The diazonium group is highly reactive and can undergo nucleophilic substitution reactions, where the nitrogen group is replaced by other nucleophiles. This reactivity is influenced by the presence of electron-withdrawing groups such as chlorine and methoxy, which stabilize the diazonium ion and facilitate its reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzothiazoles

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Molecular Formula: C₁₄H₁₀ClNOS

- Molecular Weight : 275.75 g/mol

- Key Features : A benzothiazole derivative with a methoxyphenyl group at position 2 and chlorine at position 5. Unlike the diazonium salt, this compound is neutral and thermally stable.

- Applications : Investigated for antimicrobial and antitumor activities .

- Structural Differences : Replaces the diazonium group with a sulfur-containing heterocycle, enhancing stability but reducing reactivity in dye synthesis.

(2-(Benzo[d]thiazol-2-yl-methoxy)-5-chlorophenyl)(phenyl)methanone

- Molecular Formula: C₂₁H₁₄ClNO₂S

- Molecular Weight : 383.86 g/mol

- Key Features: Combines benzothiazole and benzophenone moieties. The chlorine and methoxy substituents are retained, but the diazonium group is absent.

Benzimidazole Derivatives

2-Chloro-5-methoxybenzimidazole

- Molecular Formula : C₈H₇ClN₂O

- Molecular Weight : 182.61 g/mol

- Key Features : A benzimidazole core with chlorine and methoxy substituents. The nitrogen-rich structure enables hydrogen bonding, influencing solubility and biological interactions.

- Applications : Intermediate in pharmaceutical synthesis (e.g., antiviral agents) .

N-Benzyl-2-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenylpropanamide (Compound 16)

Other Diazonium Salts

Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-

- Molecular Formula : C₁₁H₁₆ClN₃O₃S (predicted)

- Key Features: A sulfonamide-modified diazonium salt. The butylamino-sulfonyl group increases hydrophobicity compared to the chloro-methoxy derivative.

- Applications: Limited data available, but sulfonamide groups often enhance dye affinity for synthetic fibers .

Comparative Analysis

Structural and Functional Differences

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-2-methoxybenzenediazonium chloride, and how can purity be optimized in laboratory settings?

- Synthesis Methods :

- Diazotization : Start with 5-chloro-2-methoxyaniline (CAS 93-34-5) under acidic conditions (HCl) with sodium nitrite (NaNO₂) at 0–5°C to form the diazonium salt .

- Purification : Crystallize the product in cold ethanol to remove unreacted starting materials. Purity (>95%) can be confirmed via HPLC with UV detection at 280 nm .

Q. How is the structural integrity of 5-chloro-2-methoxybenzenediazonium chloride confirmed post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : Resolve the crystal structure to confirm the diazonium group (-N⁺≡N) and substituent positions (e.g., C7H6Cl2N2O framework) .

- Spectroscopy : Use NMR (¹H and ¹³C) to validate aromatic proton environments and substituent effects (e.g., methoxy at δ 3.8–4.0 ppm) .

- Data Table :

| Technique | Key Findings | Reference |

|---|---|---|

| X-ray | Orthorhombic crystal system (Pbca) | |

| ¹H NMR | Methoxy singlet at δ 3.89 ppm |

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of benzothiazole derivatives synthesized from 5-chloro-2-methoxybenzenediazonium?

- Methodological Approach :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace methoxy with ethoxy) and compare bioactivity .

- Enzyme Assays : Test inhibitory effects on cancer-related enzymes (e.g., tyrosine kinases) using fluorescence polarization assays .

- Case Study : A benzothiazole analog (5-chloro-2-ethoxy) showed 3× higher anticancer activity than the methoxy variant, attributed to enhanced lipophilicity .

Q. How can reaction yields be optimized for nucleophilic substitution reactions involving 5-chloro-2-methoxybenzenediazonium chloride?

- Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

- Catalysis : Employ Cu(I) catalysts for Ullmann-type coupling to introduce aryl groups (yield improvement from 45% to 78%) .

Q. What computational methods predict the stability and reactivity of 5-chloro-2-methoxybenzenediazonium derivatives under varying conditions?

- Computational Tools :

- DFT Calculations : Model transition states for decomposition pathways (e.g., N₂ release) using B3LYP/6-31G* basis sets .

- Molecular Dynamics : Simulate solvent effects on diazonium salt stability in aqueous vs. organic media .

Methodological Guidelines for Researchers

- Contradiction Analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., cytotoxicity vs. enzyme inhibition) .

- Safety Protocols : Store diazonium salts at –20°C in amber vials to prevent photodecomposition. Avoid contact with reducing agents to prevent explosive N₂ release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.